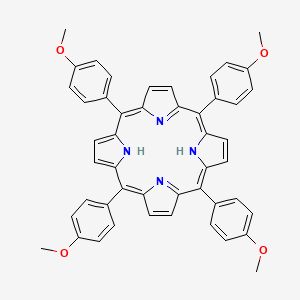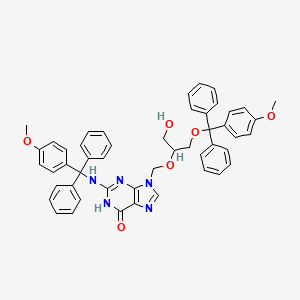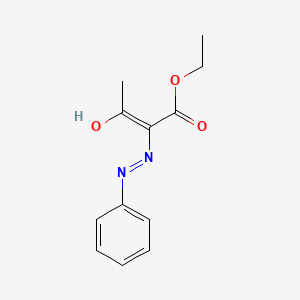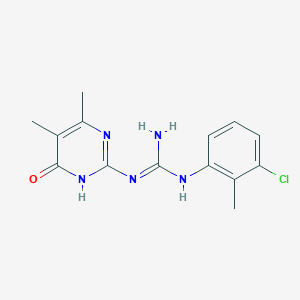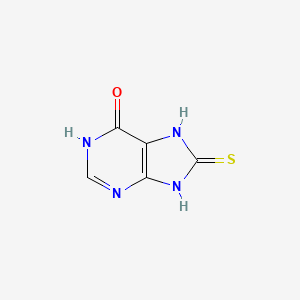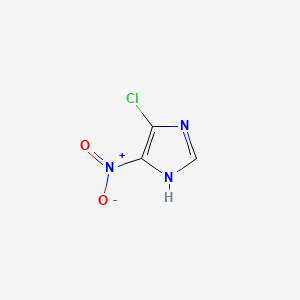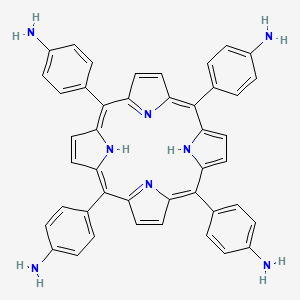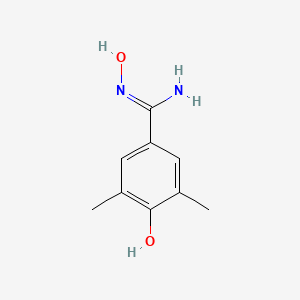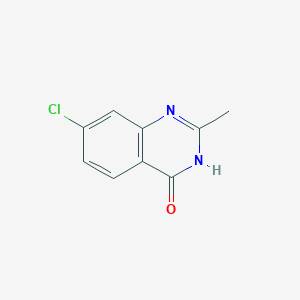
7-Chloro-2-methylquinazolin-4-ol
Vue d'ensemble
Description
7-Chloro-2-methylquinazolin-4-ol (CMQ) is a heterocyclic organic compound that belongs to the family of quinazolines. It has a molecular weight of 194.62 g/mol .
Molecular Structure Analysis
The molecular formula of 7-Chloro-2-methylquinazolin-4-ol is C9H7ClN2O . It has a density of 1.4±0.1 g/cm3 .Physical And Chemical Properties Analysis
7-Chloro-2-methylquinazolin-4-ol has a molecular weight of 194.62 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 202.8±33.0 °C at 760 mmHg .Applications De Recherche Scientifique
-
Scientific Field : Organic Chemistry
- Application Summary : “7-Chloro-2-methylquinazolin-4-ol” is a chemical compound with the molecular formula C9H7ClN2O . It’s often used in the synthesis of other chemical compounds .
- Methods of Application : The specific methods of application can vary depending on the context of the experiment or synthesis. Typically, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction or synthesis it’s used in .
-
Scientific Field : Biochemistry
- Application Summary : “2-Methylquinazolin-4-ol”, a similar compound to “7-Chloro-2-methylquinazolin-4-ol”, has been found to be a potent competitive poly (ADP-ribose) synthetase inhibitor, with a Ki of 1.1 μM . It’s also a mammalian aspartate transcarbamylase (ATCase) inhibitor, with 0.20 mM .
- Methods of Application : This compound could be used in biochemical assays to study the inhibition of these enzymes .
- Results or Outcomes : The inhibition of these enzymes could have potential therapeutic applications .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Quinazolinone derivatives, which include “7-Chloro-2-methylquinazolin-4-ol”, have been studied for their potential pharmaceutical and biological activities . They have shown various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
- Methods of Application : These compounds are typically synthesized and then tested in various biological assays to determine their activity .
- Results or Outcomes : The specific results can vary depending on the exact compound and the biological assay used .
-
Scientific Field : Synthetic Chemistry
- Application Summary : “7-Chloro-2-methylquinazolin-4-ol” is often used in the synthesis of other chemical compounds . It can serve as a building block in the creation of more complex molecules .
- Methods of Application : The compound can be used as a reagent in various chemical reactions. The specific methods of application can vary depending on the context of the experiment or synthesis .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction or synthesis it’s used in .
-
Scientific Field : Pharmaceutical Research
- Application Summary : Quinazolinone derivatives, which include “7-Chloro-2-methylquinazolin-4-ol”, have been studied for their potential pharmaceutical and biological activities . They have shown various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
- Methods of Application : These compounds are typically synthesized and then tested in various biological assays to determine their activity .
- Results or Outcomes : The specific results can vary depending on the exact compound and the biological assay used .
-
Scientific Field : Biochemical Research
- Application Summary : The 4(3H)-quinazolinone is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
- Methods of Application : This compound could be used in biochemical assays to study the inhibition of these enzymes .
- Results or Outcomes : The inhibition of these enzymes could have potential therapeutic applications .
-
Scientific Field : Organic Synthesis
- Application Summary : “7-Chloro-2-methylquinazolin-4-ol” is often used as a building block in the synthesis of more complex molecules . It can serve as a starting material for the synthesis of various organic compounds .
- Methods of Application : The compound can be used as a reagent in various chemical reactions. The specific methods of application can vary depending on the context of the experiment or synthesis .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction or synthesis it’s used in .
-
Scientific Field : Biological Research
- Application Summary : Quinazolinone analogues, which include “7-Chloro-2-methylquinazolin-4-ol”, have been studied for their potential biological activities . They have shown various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
- Methods of Application : These compounds are typically synthesized and then tested in various biological assays to determine their activity .
- Results or Outcomes : The specific results can vary depending on the exact compound and the biological assay used .
-
Scientific Field : Medicinal Chemistry
- Application Summary : The 4(3H)-quinazolinone is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
- Methods of Application : This compound could be used in biochemical assays to study the inhibition of these enzymes .
- Results or Outcomes : The inhibition of these enzymes could have potential therapeutic applications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXQJNOGRWBTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50411667 | |
| Record name | 7-chloro-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methylquinazolin-4-ol | |
CAS RN |
7012-88-6 | |
| Record name | 7-chloro-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



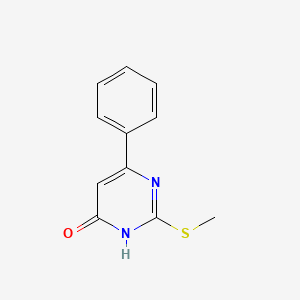
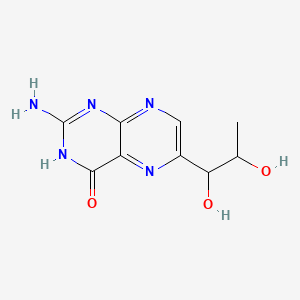
![1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436500.png)
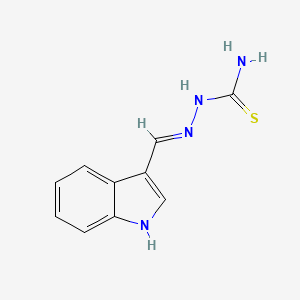
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436504.png)
